3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride
CAS No.:
Cat. No.: VC18049851
Molecular Formula: C8H14ClF2N
Molecular Weight: 197.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClF2N |
|---|---|
| Molecular Weight | 197.65 g/mol |
| IUPAC Name | 3-cyclopropyl-3-(2,2-difluoroethyl)azetidine;hydrochloride |
| Standard InChI | InChI=1S/C8H13F2N.ClH/c9-7(10)3-8(4-11-5-8)6-1-2-6;/h6-7,11H,1-5H2;1H |
| Standard InChI Key | YXULVJTUFQULND-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2(CNC2)CC(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride features a strained azetidine ring (C₃H₆N) with two distinct substituents:
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Cyclopropyl group: A three-membered carbocycle imparting conformational rigidity
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2,2-Difluoroethyl group: A fluorinated moiety influencing electronic and steric properties
The hydrochloride salt formation at the azetidine nitrogen improves crystallinity and aqueous solubility, critical for pharmacokinetic optimization. While specific experimental data for this compound remain unpublished, analogous fluorinated azetidines exhibit:
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LogP: 1.2–2.8 (enhanced membrane permeability vs non-fluorinated analogs)
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Thermal stability: Decomposition thresholds >180°C for related compounds
Synthetic Methodologies
Retrosynthetic Analysis
Key disconnections suggest two strategic approaches:
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Azetidine ring formation via cyclization of γ-chloroamines
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Late-stage fluorination of preassembled azetidine intermediates
Organocatalytic Fluorination
Recent advances in I(I)/I(III) catalysis enable stereoselective fluorination relevant to constructing the 2,2-difluoroethyl group . A representative protocol adapted from α,α-difluorocyclopropane synthesis involves:
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | p-TolI (20 mol%) |
| Fluoride source | Py·HF (7 equiv) |
| Oxidant | Selectfluor (1.5 equiv) |
| Solvent | DCE, 50°C, 24 h |
This method achieves up to 88% yield in analogous systems through fluorinative ring contraction , though direct application to azetidine systems requires verification.
Spectral Characterization
While experimental spectra for 2287314-10-5 are unavailable, predicted spectral features based on structural analogs include:
¹⁹F NMR
¹H NMR
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Azetidine CH₂: δ 3.2–3.8 ppm (split by cyclopropyl coupling)
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Cyclopropyl protons: δ 0.5–1.2 ppm
Challenges and Future Directions
Synthesis Optimization
Current limitations include:
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Diastereoselectivity control in azetidine functionalization
Stability Profiling
Preliminary data suggest:
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